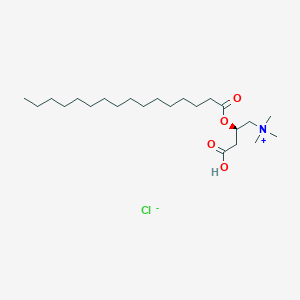
2,4-Diamino-5-methylphenetole hydrochloride
Overview
Description
2,4-Diamino-5-methylphenetole hydrochloride is a chemical compound primarily used in the cosmetic industry, particularly in hair dyes and colorants. It is known for its excellent color stability and resistance to fading, making it a popular choice for long-lasting hair color products . The compound is also recognized for its ability to impart a brown or black color to hair .
Preparation Methods
The preparation of 2,4-Diamino-5-methylphenetole hydrochloride involves the reaction of 2,4-Diamino-5-methylphenetole with an appropriate amount of hydrochloric acid . This reaction results in the formation of the hydrochloride salt of the compound. The synthetic route is relatively straightforward and can be carried out under standard laboratory conditions .
Chemical Reactions Analysis
2,4-Diamino-5-methylphenetole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2,4-Diamino-5-methylphenetole hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a standard reference material.
Biology: The compound’s interaction with biological molecules makes it useful in various biological studies.
Medicine: While not commonly used in therapeutic applications, its chemical properties are studied for potential medical uses.
Mechanism of Action
The mechanism of action of 2,4-Diamino-5-methylphenetole hydrochloride involves its interaction with adrenergic receptors in the body . These receptors regulate various physiological processes, including heart rate, blood pressure, and breathing. By binding to these receptors, the compound can either stimulate or inhibit their activity, leading to effects such as increased heart rate, bronchodilation, and vasoconstriction .
Comparison with Similar Compounds
2,4-Diamino-5-methylphenetole hydrochloride is unique due to its specific chemical structure and properties. Similar compounds include:
2,4-Diamino-5-methylphenetole: The non-hydrochloride form of the compound.
4-Ethoxy-6-methyl-1,3-benzenediamine: Another compound with similar chemical properties and uses.
These compounds share some similarities in their chemical behavior and applications but differ in their specific interactions and effects.
Properties
IUPAC Name |
4-ethoxy-6-methylbenzene-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-3-12-9-4-6(2)7(10)5-8(9)11;;/h4-5H,3,10-11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJGJCGDAUWAQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150542 | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113715-25-6 | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113715256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-5-methylphenetole hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30150542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-DIAMINO-5-METHYLPHENETOLE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8257131I5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![2-Methyloxazolo[4,5-d]pyrimidine](/img/structure/B144765.png)


